molecular formula C27H34N4O9 B2702081 Boc-Val-Ala-PAB-PNP CAS No. 1884578-00-0

Boc-Val-Ala-PAB-PNP

カタログ番号: B2702081
CAS番号: 1884578-00-0
分子量: 558.588
InChIキー: PGJUTVVCCBCEIY-JTSKRJEESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Boc-Val-Ala-PAB-PNP is a cleavable peptide linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is designed to facilitate the targeted delivery and release of therapeutic agents within the body. The Val-Ala dipeptide sequence in this compound is specifically cleaved by the enzyme Cathepsin B, which is present in the lysosome, ensuring that the ADC payload is released only within the target cell .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Val-Ala-PAB-PNP involves several steps, starting with the protection of the amino acids valine and alanine with a tert-butoxycarbonyl (Boc) group. The protected amino acids are then coupled to form the dipeptide Boc-Val-Ala. This dipeptide is subsequently linked to a para-aminobenzyl (PAB) spacer, which is further connected to a p-nitrophenyl (PNP) group. The final product, this compound, is obtained through a series of coupling reactions and purification steps .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification are common practices in industrial settings .

化学反応の分析

Types of Reactions

Boc-Val-Ala-PAB-PNP undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学的研究の応用

Boc-Val-Ala-PAB-PNP is widely used in the development of ADCs for targeted cancer therapy. Its ability to release the therapeutic payload specifically within the lysosome makes it an important component in ADC design. The compound is also used in research to study the stability and release mechanisms of peptide linkers in various biological environments .

作用機序

The mechanism of action of Boc-Val-Ala-PAB-PNP involves the specific cleavage of the Val-Ala dipeptide sequence by Cathepsin B within the lysosome. This cleavage releases the therapeutic payload from the ADC, allowing it to exert its cytotoxic effects on the target cells. The PNP group can be substituted by amine-bearing molecules, enhancing the versatility of the compound in ADC design .

類似化合物との比較

Similar Compounds

Uniqueness of Boc-Val-Ala-PAB-PNP

This compound is unique due to its specific cleavage by Cathepsin B and its stability in human plasma. This ensures that the therapeutic payload is released only within the target cells, minimizing off-target effects and enhancing the efficacy of the ADC .

生物活性

Boc-Val-Ala-PAB-PNP is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs), which are designed to deliver cytotoxic drugs selectively to cancer cells. This compound has garnered attention due to its potential therapeutic applications, especially in oncology. The following sections explore its biological activity, including mechanisms of action, in vitro and in vivo studies, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula: C27H34N4O9
  • Molecular Weight: 558.58 g/mol
  • CAS Number: 1884578-00-0

This compound features a valine-alanine dipeptide linked to a p-aminobenzyl alcohol (PAB) moiety, which is further connected to a nitrophenyl group (PNP) that facilitates drug release upon cleavage. This structure is crucial for its function as an ADC linker, allowing for selective drug release in target tissues.

This compound operates through a self-immolative mechanism, which is activated by specific enzymes present in the tumor microenvironment, such as cathepsin B. Upon internalization by cancer cells, the linker is cleaved, releasing the attached cytotoxic agent directly within the cell, thereby enhancing the therapeutic efficacy while minimizing systemic toxicity.

In Vitro Studies

Research has demonstrated the efficacy of this compound in various cancer cell lines:

  • Anticancer Activity: In vitro studies on A2780 ovarian cancer cells showed significant growth inhibition with IC50 values ranging from 2.85 to 11.18 µM, depending on the specific conjugate formulation used . The best-performing conjugate exhibited an IC50 of 2.85 µM.
  • Cell Viability Assays: These assays indicated that compounds utilizing this compound as a linker had enhanced cellular uptake and improved antiproliferative activity compared to non-cleavable counterparts .
Compound TypeIC50 (µM) A2780IC50 (µM) Panc-1
Cleavable Conjugates2.85 - 11.185.03 - 8.15
Non-Cleavable ConjugatesHigher valuesSignificantly lower

In Vivo Studies

In vivo evaluations have confirmed the potential of this compound-based ADCs in tumor models:

  • Tumor Growth Inhibition: Studies involving mouse models showed that ADCs linked with this compound significantly reduced tumor size compared to controls . The mechanism was attributed to targeted delivery and subsequent release of cytotoxic agents within the tumor microenvironment.
  • Biodistribution Studies: These studies indicated favorable pharmacokinetics for this compound-linked ADCs, with enhanced accumulation in tumor tissues relative to normal tissues, thereby improving therapeutic indices .

Case Studies

  • Study on GnRH-III Conjugates: A study explored the use of GnRH-III peptide conjugated with various linkers, including this compound. The results indicated that these conjugates exhibited potent anticancer activity against GnRH receptor-expressing tumors, highlighting the importance of linker choice in ADC design .
  • Comparison with Other Linkers: In comparative studies with other cleavable linkers such as Val-Cit and Val-Ala, this compound demonstrated superior stability and release kinetics under physiological conditions, reinforcing its utility in ADC development .

特性

IUPAC Name

[4-[[(2S)-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N4O9/c1-16(2)22(30-25(34)40-27(4,5)6)24(33)28-17(3)23(32)29-19-9-7-18(8-10-19)15-38-26(35)39-21-13-11-20(12-14-21)31(36)37/h7-14,16-17,22H,15H2,1-6H3,(H,28,33)(H,29,32)(H,30,34)/t17-,22-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGJUTVVCCBCEIY-JTSKRJEESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N4O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。